Ethyl Ester vs. Free Carboxylic Acid: Lipophilicity (LogP) Elevation for Enhanced Membrane Permeability
The ethyl ester (target compound) exhibits a calculated LogP of 2.98 compared to 2.51 for the corresponding free carboxylic acid analog (CAS 1547281-94-6), an increase of 0.47 log units . This higher lipophilicity is consistent with established medicinal chemistry principles wherein ester prodrugs or analogs of carboxylic acids exhibit improved passive membrane permeability due to reduced ionization at physiological pH and increased partitioning into lipid bilayers. The TPSA is correspondingly reduced from 75.11 Ų (free acid) to 64.11 Ų (ethyl ester) , favoring blood–brain barrier and cellular penetration per the Veber and Egan rules.
Comparator LogP 2.51, TPSA 75.11 Ų
ΔLogP +0.47, ΔTPSA −11.00 Ų
| Evidence Dimension | Calculated partition coefficient (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = 2.98; TPSA = 64.11 Ų; H-Bond Donors = 1; H-Bond Acceptors = 5; Rotatable Bonds = 4 |
| Comparator Or Baseline | 2-[(2,4-Difluorophenyl)amino]-4-methylpyrimidine-5-carboxylic acid (CAS 1547281-94-6): LogP = 2.51; TPSA = 75.11 Ų; H-Bond Donors = 2; H-Bond Acceptors = 4; Rotatable Bonds = 3 |
| Quantified Difference | ΔLogP = +0.47; ΔTPSA = −11.00 Ų; ΔH-Bond Donors = −1; ΔH-Bond Acceptors = +1; ΔRotatable Bonds = +1 |
| Conditions | Calculated values from Leyan vendor database; consistent with standard computational methods (fragment-based LogP and Ertl TPSA) |
Why This Matters
For cell-based assays and in vivo studies requiring intracellular target engagement, the higher LogP and lower TPSA of the ethyl ester predict superior passive membrane permeability relative to the free acid, directly impacting experimental design when membrane transit is rate-limiting.
